Fenfluramine Impurity
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHYVPQOWESNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Characterization and Classification of Fenfluramine Impurities
Process-Related Impurities in Fenfluramine (B1217885) Synthesis
The manufacturing process of fenfluramine can introduce a variety of impurities, including unreacted starting materials, by-products, intermediates, residual solvents, and regioisomers. The specific impurities present can vary depending on the synthetic route employed. epo.org
Several synthetic pathways to fenfluramine have been described, each with its own set of precursors and potential by-products. A common route involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one (ketone intermediate) with ethylamine (B1201723). google.comgoogle.com In this process, unreacted ketone starting material can remain as an impurity. google.com
By-products can also form during the synthesis. For instance, Fenfluramine Alcohol, chemically known as 1-(3-(Trifluoromethyl)phenyl)propan-2-ol, is a potential by-product. google.comsynzeal.com Another noted by-product is Norfenfluramine (B1679916), which results from the N-de-ethylation of fenfluramine. google.com Some synthetic methods may also generate N-(3-(trifluoromethyl)-benzyl)ethanamine. epo.org
The synthesis of fenfluramine often proceeds through various intermediate compounds. One synthetic approach begins with 2-(3-(trifluoromethyl)phenyl)acetonitrile, which is hydrolyzed to 2-(3-(trifluoromethyl)phenyl)acetic acid. google.com This acid is then reacted with acetic anhydride (B1165640) to produce the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one. google.com These intermediates, if not fully consumed in subsequent steps, can be carried through as impurities in the final product.
Residual solvents are another class of process-related impurities that are critical to control. The choice of solvents during synthesis and purification steps can lead to their presence in the final API. Common solvents used in fenfluramine synthesis and purification include tert-Butyl methyl ether (TBME) and ethanol. newdrugapprovals.org Analytical methods such as Head-Space Gas Chromatography (HS-GC) are employed to ensure that residual solvent levels are within acceptable limits as defined by guidelines like ICH Q3A. newdrugapprovals.orggoogle.com
Regioisomers are structural isomers that have the same molecular formula but differ in the position of a substituent on the aromatic ring. In the case of fenfluramine, which has a trifluoromethyl group at the 3-position of the phenyl ring, regioisomers with the trifluoromethyl group at the 2- or 4-position can be formed. google.comgoogle.com These are referred to as 2-Fenfluramine and 4-Fenfluramine, respectively. epo.orggoogle.com The presence of these regioisomers often stems from impurities in the starting materials, such as regioisomers of 2-(3-(trifluoromethyl)phenyl)acetonitrile. google.com Methods to control these impurities include purification of intermediates, for example, by crystallization of 2-(3-(trifluoromethyl)phenyl)acetic acid to remove the corresponding 2- and 4-regioisomers. epo.orggoogle.com
Table 1: Process-Related Impurities in Fenfluramine Synthesis
| Impurity Name | Type | Source | CAS Number |
|---|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | Unreacted Precursor/Intermediate | Starting material for reductive amination. | 351-35-9 |
| Fenfluramine Alcohol | By-product | Reduction of the ketone group. | 621-45-4 |
| Norfenfluramine | By-product | N-de-ethylation of fenfluramine. | 1886-26-6 |
| 2-Fenfluramine | Regioisomer | Impurity in starting materials. | 172953-70-7 |
| 4-Fenfluramine | Regioisomer | Impurity in starting materials. | 1683-15-4 |
| N-(3-(trifluoromethyl)-benzyl)ethanamine | By-product | Side reaction during synthesis. | Not Available |
| 2-(3-(Trifluoromethyl)phenyl)acetonitrile | Intermediate | Precursor in some synthetic routes. | Not Available |
| 2-(3-(Trifluoromethyl)phenyl)acetic acid | Intermediate | Hydrolysis product of the nitrile. | Not Available |
| tert-Butyl methyl ether (TBME) | Residual Solvent | Used in purification steps. | 1634-04-4 |
| Ethanol | Residual Solvent | Used in purification steps. | 64-17-5 |
Degradation Products of Fenfluramine
Fenfluramine is susceptible to degradation under certain environmental conditions, leading to the formation of various degradation products. Forced degradation studies are performed to identify potential degradants that could form during the shelf life of the drug product.
Fenfluramine has been shown to be susceptible to oxidative degradation. europa.eu Studies have indicated that exposure to oxidizing conditions, such as treatment with hydrogen peroxide, can lead to the formation of several degradation products. google.com These are often consistent with by-products resulting from the addition of one or more oxygen atoms (+16 oxidation by-products). google.com The oxidative degradation of excipients in a formulation can also lead to the formation of reactive species like formaldehyde (B43269), which can then react with fenfluramine. researchgate.net For instance, the reaction of fenfluramine with formaldehyde can lead to the formation of N-methyl fenfluramine. researchgate.net
Forced degradation studies have also investigated the stability of fenfluramine under photolytic stress. europa.eu While some reports suggest that fenfluramine is relatively stable under these conditions, others indicate that UV exposure can induce slow degradation. europa.eu The specific nature and structure of photolytic degradants are not extensively detailed in the available literature but would be a critical area of investigation for ensuring product quality and stability.
Table 2: Degradation Products of Fenfluramine
| Impurity Name | Type | Formation Condition | CAS Number |
|---|---|---|---|
| +16 Oxidation By-products | Oxidative Degradant | Exposure to oxidizing agents (e.g., peroxide). | Not Available |
| N-methyl fenfluramine | Oxidative Degradant | Reaction with formaldehyde from excipient degradation. | Not Available |
| Unspecified Photolytic Degradants | Photolytic Degradant | Exposure to UV light. | Not Available |
Hydrolytic Degradants
Forced degradation studies are a crucial component of drug development, assessing the stability of a drug substance under various stress conditions, including hydrolysis. Fenfluramine hydrochloride has demonstrated significant stability under hydrolytic stress. Studies show it is stable in a solution of water-acetonitrile at 70°C. epo.org Fenfluramine is not expected to undergo hydrolysis in the environment because it lacks functional groups that typically hydrolyze under such conditions. nih.gov While forced degradation studies under acidic and basic conditions are standard, significant degradation of fenfluramine via hydrolysis is not a primary concern, with oxidizing conditions being more likely to cause degradation. google.com
Thermal Degradants
Fenfluramine hydrochloride exhibits high thermal stability. google.comgoogleapis.com Stability analyses have shown that the solid form of the drug is stable for seven days at temperatures as high as 150°C. epo.org Holding fenfluramine HCl at approximately 170°C can initiate a melt and evaporation event. googleapis.com While high-temperature thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and halides, these are products of combustion rather than typical process-related or storage-related impurities. fujifilm.com
Structural Elucidation of Key Fenfluramine Impurities
Impurities in fenfluramine can be categorized as organic impurities, which include process-related impurities from the synthesis and degradation products, inorganic impurities, and residual solvents. google.comgoogle.com The focus here is on key organic impurities that have been identified and characterized.
Fenfluramine Alcohol Impurity (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-ol)
The Fenfluramine Alcohol Impurity, chemically identified as 1-(3-(trifluoromethyl)phenyl)propan-2-ol, is a known by-product that can arise during the synthesis of fenfluramine. epo.orggoogle.comsynzeal.comveeprho.com It is considered a process-related impurity and is monitored during manufacturing. epo.orggoogle.com This compound is available as a chemical reference standard for analytical purposes. synzeal.comveeprho.com
| Attribute | Detail | Source |
|---|---|---|
| IUPAC Name | 1-(3-(Trifluoromethyl)phenyl)propan-2-ol | veeprho.comsigmaaldrich.com |
| CAS Number | 621-45-4 | synzeal.comveeprho.compharmaffiliates.com |
| Molecular Formula | C10H11F3O | synzeal.comsynzeal.com |
| Molecular Weight | 204.2 g/mol | synzeal.comsynzeal.com |
| Origin | Synthesis By-product | epo.orggoogle.com |
Fenfluramine Keto Impurity (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one)
The Fenfluramine Keto Impurity, or 1-(3-(trifluoromethyl)phenyl)propan-2-one, is a key intermediate or starting material used in the synthesis of fenfluramine. epo.orggoogle.comveeprho.comgoogle.com Its presence in the final API is controlled by monitoring the manufacturing process and purification steps. google.comgoogle.comgoogle.com
| Attribute | Detail | Source |
|---|---|---|
| IUPAC Name | 1-(3-(trifluoromethyl)phenyl)propan-2-one | veeprho.com |
| CAS Number | 21906-39-8 | veeprho.com |
| Molecular Formula | C10H9F3O | pharmaffiliates.com |
| Molecular Weight | 202.2 g/mol | pharmaffiliates.com |
| Origin | Synthesis Starting Material/Intermediate | epo.orggoogle.com |
Norfenfluramine and Desethyl Fenfluramine
Norfenfluramine, also known as Desethyl Fenfluramine, is a primary amine that is both a major active metabolite of fenfluramine and a potential by-product of its synthesis. epo.orggoogle.compharmaffiliates.comwikipedia.org Its chemical name is 1-[3-(trifluoromethyl)phenyl]propan-2-amine. pharmaffiliates.com As a synthesis by-product, it is monitored to ensure its level is below the qualification threshold. epo.orggoogle.com Due to its physical and chemical properties being similar to fenfluramine, its removal can be challenging. newdrugapprovals.org
| Attribute | Detail | Source |
|---|---|---|
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine | wikipedia.org |
| Common Names | Norfenfluramine, Desethyl Fenfluramine | pharmaffiliates.comwikipedia.org |
| CAS Number | 1886-26-6 | pharmaffiliates.comrrkchem.com |
| Molecular Formula | C10H12F3N | pharmaffiliates.comrrkchem.com |
| Molecular Weight | 203.21 g/mol | pharmaffiliates.com |
| Origin | Metabolite, Synthesis By-product | epo.orggoogle.comwikipedia.org |
N-Methyl Fenfluramine
N-Methyl Fenfluramine is a tertiary amine that can be formed from the reaction of fenfluramine, a secondary amine, with formaldehyde. psu.eduresearchgate.netnih.gov This reaction can occur if formaldehyde is present as an impurity in excipients. researchgate.net The rate of this conversion is dependent on factors such as pH and the concentration of formaldehyde. researchgate.netnih.gov The synthesis and characterization of N-Methyl Fenfluramine have been described for analytical and research purposes. psu.edunih.gov
| Attribute | Detail | Source |
|---|---|---|
| Chemical Name | N-methyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)amine | researchgate.netnih.gov |
| Molecular Formula | C13H18F3N | |
| Molecular Weight | 245.28 g/mol | |
| Origin | Reaction product with formaldehyde (excipient impurity) | researchgate.netresearchgate.net |
Other Identified Impurities
Beyond the well-defined categories of process-related and degradation impurities, other chemical entities have been identified in the analysis of fenfluramine. These include regioisomers and other minor components that may arise from the complexity of the chemical synthesis or from starting materials.
A key focus in the synthesis of fenfluramine is the control of trifluoromethyl regioisomers. Specifically, 2-fenfluramine and 4-fenfluramine are potential impurities that can be formed. google.com Methods have been developed to produce fenfluramine compositions, such as a pharmaceutically acceptable salt, containing less than 0.2% by weight of these trifluoromethyl regioisomers in total. google.comgoogle.com Another identified minor component is fenfluramine alcohol, which is also controlled to low levels, for instance, less than 1% by weight. google.com
In some cases, impurities may be structurally similar to the active pharmaceutical ingredient (API), making their separation and control challenging. For example, a primary amine impurity with physicochemical properties similar to fenfluramine has been noted, which can form a hydrochloride salt and contaminate the final product. newdrugapprovals.org The control of such impurities is critical, and often, no single impurity is reported in concentrations exceeding the ICH Q3A qualification threshold of 0.15% in cGMP drug substance batches intended for human use. google.comnewdrugapprovals.orggoogle.com
The following table summarizes other identified impurities in fenfluramine:
Table 1: Other Identified Fenfluramine Impurities| Impurity Name | Typical Acceptance Criteria | Note |
|---|---|---|
| 2-Fenfluramine | < 0.2% by weight (total trifluoromethyl regioisomers) | A regioisomer of fenfluramine. google.comgoogle.com |
| 4-Fenfluramine | < 0.2% by weight (total trifluoromethyl regioisomers) | A regioisomer of fenfluramine. google.comgoogle.com |
| Fenfluramine Alcohol | < 1% by weight | A minor component that can be formed during synthesis. google.com |
Analytical methods such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are instrumental in the detection and quantification of these impurities. nih.gov These techniques provide the necessary sensitivity and specificity to ensure that the levels of these impurities are maintained below the established regulatory thresholds. nih.govbiotech-spain.com
Mechanistic Investigations of Fenfluramine Impurity Formation
Impurity Generation During Fenfluramine (B1217885) Synthetic Pathways
The manufacturing process of fenfluramine can inadvertently lead to the formation of several impurities. The nature and quantity of these impurities are often dependent on the specific synthetic route employed.
Over-reduction and Incomplete Alkylation Mechanisms
Reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one is a key step in many fenfluramine syntheses. This process, however, can be a source of impurities. Over-reduction of the ketone starting material can lead to the formation of the corresponding alcohol, fenfluramine alcohol. google.com
Incomplete N-ethylation of the primary amine intermediate, norfenfluramine (B1679916), is another potential source of impurities. nih.gov Norfenfluramine, being a primary amine, shares similar physical and chemical properties with fenfluramine, making its removal challenging. newdrugapprovals.orggoogle.com Its boiling point is close to that of fenfluramine, which complicates purification by distillation. newdrugapprovals.orggoogle.com
Diazonium Route Disadvantages and Genotoxic Intermediate Formation
An alternative synthetic pathway to a key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, involves the use of a diazonium salt derived from an aryl nitro starting material. google.comgoogle.comgoogleapis.com While this route offers a different approach, it carries the significant disadvantage of potentially forming genotoxic intermediates. google.comgoogle.comgoogle.com These highly reactive and undesirable byproducts can include N-hydroxyaryl compounds, N-nitrosamines, and nitro compounds. google.comgoogleapis.comgoogle.com The formation of such impurities is a major concern due to their potential to be DNA-reactive and carcinogenic. newdrugapprovals.org Consequently, synthetic routes that avoid the use of diazonium intermediates are generally preferred to mitigate the risk of these toxic impurities. newdrugapprovals.orggoogle.com
Dakin-West Reaction Byproducts
The Dakin-West reaction, which converts an amino acid to a keto-amide, is another method that can be adapted for the synthesis of the ketone intermediate required for fenfluramine production. google.comname-reaction.comwikipedia.org This reaction, however, is not without its own set of potential byproducts. The process involves the reaction of an enolizable carboxylic acid with an acetylating agent, such as acetic anhydride (B1165640), and a catalyst. google.comwikipedia.org Two major impurities that can be formed during this process are an acetate (B1210297) impurity and a dimer impurity. newdrugapprovals.orggoogle.com Fortunately, these impurities can often be removed through purification techniques such as distillation or by isolating the ketone product as a bisulfite salt. google.comnewdrugapprovals.org
| Entry | Sample Description | Purity (%) | Acetate Impurity (RRT 1.20) (%) | Dimer Impurity (RRT 1.34) (%) |
|---|---|---|---|---|
| 1 | Crude Ketone (Pre-Bisulfite Treatment) | 61.66 | 1.98 | 4.64 |
| 2 | Purified Ketone (Post-Bisulfite Treatment) | 95.55 | Not Detected | Not Detected |
Nickel-Catalyzed Cross-Coupling Byproducts
Some synthetic routes for fenfluramine may employ nickel catalysts, for instance, in the reduction of an oxime intermediate. google.com The use of Raney nickel, while effective for hydrogenation, presents a risk of the final active ingredient being contaminated with residual nickel. newdrugapprovals.orggoogle.com Beyond heavy metal contamination, the multi-step nature of such processes increases the likelihood of generating a higher number of organic impurities that can be difficult to remove due to their structural similarity to fenfluramine. google.com
Chemical Reaction Analysis of Fenfluramine Degradation
Beyond the synthesis process, fenfluramine can also degrade over time, leading to the formation of new impurities. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.
Oxidation Mechanisms
Forced degradation studies have shown that fenfluramine is susceptible to oxidation. google.com Under oxidative stress conditions, such as exposure to peroxide, fenfluramine can degrade, leading to the formation of several new related substances. newdrugapprovals.orggoogle.com Liquid chromatography-mass spectrometry (LC-MS) analysis has indicated that these degradation byproducts are consistent with the addition of an oxygen atom (+16 Da), suggesting the formation of oxidized derivatives. newdrugapprovals.orggoogle.com In some instances, formaldehyde (B43269), which can be present as an impurity in excipients, can react with the secondary amine of fenfluramine to form an N-methyl derivative. nih.govresearchgate.net
Reduction Mechanisms
A primary route for fenfluramine synthesis involves the reductive amination of the ketone precursor, 1-(3-trifluoromethyl)phenyl-propan-2-one. epo.orggoogle.com This process typically involves the reaction of the ketone with ethylamine (B1201723) to form a Schiff base (imine) intermediate, which is then reduced to the secondary amine, fenfluramine. google.com
The choice of reducing agent is critical and can influence the impurity profile. Various borohydride (B1222165) reagents are employed for this reduction step. epo.org
Sodium Borohydride (NaBH₄) : A common and effective reagent for this transformation. google.com
Sodium Cyanoborohydride (NaBH₃CN) : While selective, its use can be less desirable for human therapeutic applications due to the potential for contamination of the final active pharmaceutical ingredient (API) with toxic cyanide ions. newdrugapprovals.org
Sodium Triacetoxyborohydride (STAB) : Used in reductive amination procedures, offering specific reactivity profiles. epo.orggoogle.com
Impurities can arise from these reduction steps. For instance, the corresponding alcohol impurity, 1-(3-(trifluoromethyl)phenyl)propan-2-ol, can be formed if the ketone starting material is reduced. google.com Incomplete reaction or side reactions during the reduction of the imine intermediate can also lead to process-related impurities. google.com One synthesis route involves the hydrogenation of an azide (B81097) intermediate using a palladium on carbon catalyst, which must be carefully controlled to prevent side products. newdrugapprovals.orggoogle.com
Table 1: Reducing Agents in Fenfluramine Synthesis and Potential Impurities
| Reducing Agent | Precursor/Intermediate | Potential Impurity | Reference |
|---|---|---|---|
| Sodium Borohydride | 1-(3-trifluoromethyl)phenyl-propan-2-one | 1-(3-(trifluoromethyl)phenyl)propan-2-ol | google.comgoogle.com |
| Sodium Cyanoborohydride | Imine Intermediate | Cyanide-related species | newdrugapprovals.org |
| Sodium Triacetoxyborohydride | Imine Intermediate | Unreacted intermediates | epo.orggoogle.com |
| Palladium on Carbon | Azide Intermediate | Hydrogenation byproducts | newdrugapprovals.orggoogle.com |
Substitution Reactions
Impurities can also be generated through substitution reactions, where functional groups are introduced or replaced on the fenfluramine molecule or its precursors. These are often process-related impurities arising from the starting materials or reaction conditions. newdrugapprovals.org
A significant class of substitution-derived impurities includes regioisomers of fenfluramine. Regioisomers have the same molecular formula but differ in the position of substituents on the aromatic ring. In the case of fenfluramine, the trifluoromethyl group is at the 3-position. Impurities can include:
2-Fenfluramine : The trifluoromethyl group is at the 2-position.
4-Fenfluramine : The trifluoromethyl group is at the 4-position. google.comeuropa.eu
Control of these regioisomers is a critical aspect of the manufacturing process, with specifications often requiring their levels to be below 0.2%. google.comgoogle.com The formation of these impurities is typically traced back to the presence of isomeric impurities in the starting materials, such as isomeric forms of 2-(3-(trifluoromethyl)phenyl)acetic acid. google.com One patent describes an impurity that is a primary amine with a boiling point similar to fenfluramine, making it difficult to remove via distillation. newdrugapprovals.orggoogle.com
Table 2: Potential Substitution-Related Impurities in Fenfluramine Synthesis
| Impurity Name | Type | Potential Source | Reference |
|---|---|---|---|
| 2-Fenfluramine | Regioisomer | Isomeric starting materials | google.comsmolecule.com |
| 4-Fenfluramine | Regioisomer | Isomeric starting materials | google.comeuropa.eu |
| Unnamed Primary Amine | Process-related | Synthesis side-reaction | newdrugapprovals.orggoogle.com |
Reactivity with Environmental Factors (e.g., Formaldehyde)
Fenfluramine, as a secondary amine, is reactive towards certain environmental factors, notably aldehydes like formaldehyde. elsevierpure.comnih.gov Formaldehyde can be present as a reactive impurity in pharmaceutical excipients, such as polyethylene (B3416737) glycols (PEGs) and polysorbates, or it can be introduced from external sources. nih.gov
The reaction between fenfluramine and formaldehyde results in the formation of its N-methyl derivative, N-methylfenfluramine. nih.govresearchgate.net This conversion is a significant degradation pathway. The reaction is an N-methylation process, akin to an Eschweiler-Clarke reaction. scite.ai
Research has shown that the rate of this conversion is highly dependent on both pH and the concentration of formaldehyde. elsevierpure.comnih.govresearchgate.net In one in vitro study, fenfluramine concentration was observed to decrease by up to 100% within 24 hours at increased formaldehyde concentrations and higher pH values due to its conversion to the N-methyl derivative. researchgate.net This reactivity underscores the importance of controlling aldehyde impurities in excipients and considering potential degradation pathways during formulation and storage. nih.gov
Table 3: In Vitro Reactivity of Fenfluramine with Formaldehyde
| Condition | Observation | Timeframe | Reference |
|---|---|---|---|
| Varied pH (3.0, 7.0, 9.5) | Rate of conversion is pH-dependent | 30 days | researchgate.net |
| Varied Formaldehyde Conc. (5, 10, 20%) | Rate of conversion depends on concentration | 30 days | researchgate.net |
| Increased pH and Formaldehyde Conc. | Up to 100% conversion to N-methylfenfluramine | 24 hours | elsevierpure.comnih.govresearchgate.net |
Stereochemical Aspects of Impurity Formation
Fenfluramine is a chiral molecule and is manufactured and used as a racemic mixture of its two enantiomers: (S)-(+)-dexfenfluramine and (R)-(-)-levofenfluramine. newdrugapprovals.orgnewdrugapprovals.org This stereochemistry is a crucial factor in impurity formation and profiling.
The different spatial arrangements of the enantiomers can lead to different reactivity and metabolic pathways. For example, the N-deethylation of fenfluramine to its active metabolite, norfenfluramine, is stereoselective. The formation of norfenfluramine occurs much more rapidly from (-)-fenfluramine than from (+)-fenfluramine. europa.eu While norfenfluramine is a metabolite, this demonstrates how the stereochemistry of the parent molecule dictates the rate and pathway of subsequent chemical transformations.
From a process chemistry perspective, controlling stereochemistry is vital. Synthesis of fenfluramine as a racemate is common, but methods for chiral separation exist to isolate the individual enantiomers. google.com During synthesis, impurities can arise that are also chiral. These can include diastereomeric impurities if chiral reagents are used, or residual chiral auxiliaries or catalysts from asymmetric synthesis attempts. smolecule.com The inactive enantiomer, or distomer, can be considered an "isomeric ballast" or impurity relative to the more active eutomer. wikipedia.org Therefore, the control of the enantiomeric ratio and the detection of any chiral impurities are critical quality attributes for fenfluramine.
Table of Compounds
Advanced Analytical Methodologies for Fenfluramine Impurity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical workflow for assessing the purity of fenfluramine (B1217885). Its versatility allows for the separation, identification, and quantification of fenfluramine and its related impurities with high resolution and sensitivity. Different modes of HPLC are strategically employed to address the various challenges associated with impurity profiling, from separating structurally similar compounds to resolving stereoisomers.
Reversed-Phase HPLC for Impurity Separation
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the separation of fenfluramine from its potential impurities. This technique utilizes a nonpolar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier than less polar compounds. For fenfluramine analysis, a common stationary phase is a C18 column, which provides excellent retention and separation capabilities for the relatively nonpolar fenfluramine molecule and its impurities.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For instance, a simple isocratic method for the analysis of (-)-fenfluramine hydrochloride can employ a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The acidic component of the mobile phase helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.
A key aspect of RP-HPLC in impurity profiling is its ability to separate compounds with minor structural differences. For example, impurities such as 2-fenfluramine, 4-fenfluramine, and fenfluramine alcohol can be effectively resolved from the main fenfluramine peak. google.com The choice of detector is also crucial, with ultraviolet (UV) detection being commonly used, often at a wavelength of 210 nm or 265 nm, to monitor the elution of the compounds. google.comgoogle.com
Below is a table summarizing typical RP-HPLC conditions for fenfluramine impurity analysis:
| Parameter | Condition |
| Stationary Phase | C18 (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile and 0.05 M dibasic phosphate (B84403) buffer (pH 4.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 30 °C |
This table presents a representative set of conditions and may vary depending on the specific impurities being targeted and the analytical instrumentation used.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
In the context of this compound profiling, UPLC can provide faster analysis times without compromising separation efficiency. For instance, methods developed on HPLC systems can often be transferred to UPLC systems, with appropriate adjustments to the flow rate and gradient, to achieve a more rapid separation. The use of smaller 3 µm particle columns is also an option for faster UPLC applications. sielc.com
The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities that may co-elute in an HPLC system. This allows for a more accurate quantification of individual impurities and a more comprehensive purity profile of the fenfluramine active pharmaceutical ingredient (API). The increased sensitivity of UPLC is also advantageous for the detection and quantification of trace-level impurities.
A typical UPLC method for the analysis of pharmaceutical ingredients, which can be adapted for fenfluramine, might utilize a C18 column with smaller particle sizes (e.g., 1.7 µm) and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. mdpi.com
Chiral Chromatography for Enantiomeric Purity Assessment
Fenfluramine is a chiral molecule, existing as two enantiomers: dexfenfluramine (B1670338) ((S)-fenfluramine) and levofenfluramine (B1675100) ((R)-fenfluramine). google.com As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to control the enantiomeric purity of fenfluramine drug substances. Chiral chromatography is the primary technique used for the separation and quantification of enantiomers.
This specialized form of column chromatography employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. The selection of the appropriate CSP is critical for achieving a successful chiral separation. While specific CSPs for fenfluramine are not detailed in the provided context, the general principle involves creating a transient diastereomeric complex between the analyte and the stationary phase, resulting in different retention times for the enantiomers.
While widely used, chiral HPLC can sometimes be challenging and may require extensive method development. nih.gov Factors such as the choice of mobile phase, column temperature, and flow rate can significantly impact the separation.
Precolumn Derivatization Strategies in HPLC
Precolumn derivatization is a technique used in HPLC to improve the chromatographic properties or detectability of analytes. For fenfluramine and its impurities, which may lack a strong chromophore for UV detection or may not be readily ionizable for mass spectrometry, derivatization can be a valuable tool.
One reported strategy for the determination of fenfluramine involves derivatization with phenylisocyanate. researchgate.net In this method, the sample is extracted and then reacted with phenylisocyanate in tetrahydrofuran (B95107). The resulting derivative exhibits enhanced UV absorbance, allowing for sensitive detection at 240 nm. This approach has been shown to provide good linearity over a range of concentrations. researchgate.net
Another derivatization reagent that has been used for the analysis of sympathomimetic amines, including fenfluramine, is 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl). researchgate.net This reagent imparts a fluorescent tag to the analyte, enabling highly sensitive fluorescence detection.
The following table outlines an example of a precolumn derivatization procedure for fenfluramine:
| Step | Description |
| 1. Extraction | The sample is extracted with a suitable solvent like chloroform. |
| 2. Derivatization | The extract is derivatized with phenylisocyanate in tetrahydrofuran at 60°C for 35 minutes. |
| 3. HPLC Analysis | The derivatized sample is analyzed by RP-HPLC with UV detection at 240 nm. |
This table provides a summary of a specific derivatization strategy and should not be considered a universal protocol.
Mass Spectrometry (MS) for Impurity Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes an indispensable tool for the identification and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when using a triple quadrupole mass spectrometer, offers high selectivity and sensitivity for the analysis of fenfluramine and its impurities. altasciences.comresearchgate.netnih.gov This technique is widely adopted for the quantitative bioanalysis of small molecules. altasciences.com
In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions are then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from matrix components. researchgate.net
A provisional method for analyzing the potential impurity N-nitroso-fenfluramine utilizes LC-MS. lcms.cz This method employs a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. lcms.cz For fenfluramine, the protonated molecule [M+H]+ is detected at an m/z of 232, while for N-nitroso-fenfluramine, the [M+H]+ ion is observed at m/z 261. lcms.cz
The table below details typical LC-MS/MS parameters for the analysis of fenfluramine-related compounds:
| Parameter | Condition |
| Chromatography | UPLC system with a C18 column (2.1 x 100 mm, 2.0 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 |
| Mobile Phase B | Methanol |
| Gradient | 70% to 90% B over 1.75 min |
| Flow Rate | 0.70 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
This table illustrates a set of parameters for a specific application and may require optimization for different analytes or matrices.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of fenfluramine and its impurities with high accuracy. nih.govlibretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS can measure mass-to-charge ratios to several decimal places. libretexts.org This precision allows for the differentiation of molecules that may have the same nominal mass but different elemental compositions.
The high resolving power and mass accuracy of HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, enable the unambiguous assignment of molecular formulae to unknown impurities. nih.gov By comparing the experimentally measured accurate mass with calculated masses for potential elemental compositions, the molecular formula of an impurity can be confidently determined. This is a crucial first step in the structural elucidation process.
For instance, in the analysis of pharmaceutical starting materials, gas chromatography coupled with HRMS (GC-HRMS) has been effectively used to detect, identify, and quantify volatile and semi-volatile impurities. thermofisher.com The ability of HRMS to provide exact molecular formulas is a significant advantage in impurity profiling, as it narrows down the potential structures of unknown compounds. libretexts.org
Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Mass Measurement | Nominal mass (integer) | Accurate mass (to several decimal places) |
| Primary Output | Molecular weight | Elemental composition (Molecular Formula) |
| Application in Impurity Profiling | Initial screening and detection | Unambiguous molecular formula determination |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including fenfluramine impurities. veeprho.comazooptics.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. veeprho.com
The principle of NMR is based on the interaction of atomic nuclei with an external magnetic field. veeprho.com Different nuclei within a molecule experience slightly different magnetic fields due to their local electronic environment, leading to distinct resonance frequencies (chemical shifts) that provide valuable structural information.
Proton NMR (¹H-NMR) is one of the most commonly used NMR techniques due to the high natural abundance and sensitivity of the proton nucleus. veeprho.com In the context of this compound analysis, ¹H-NMR is used to:
Identify and quantify impurities: By comparing the ¹H-NMR spectrum of a fenfluramine sample to that of a pure reference standard, the presence of impurities can be detected. The integration of NMR signals allows for the quantification of these impurities relative to the main component.
Elucidate the structure of impurities: The chemical shifts, coupling patterns, and integration of proton signals provide detailed information about the structure of an impurity. libretexts.org For example, the number of signals indicates the number of chemically non-equivalent protons, while the splitting pattern reveals information about neighboring protons.
Determine enantiomeric purity: Chiral solvating agents can be used in conjunction with ¹H-NMR to determine the enantiomeric purity of chiral drugs like fenfluramine. nih.govresearchgate.netasdlib.org The chiral solvating agent forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the ¹H-NMR spectrum that can be integrated to determine their relative amounts. nih.govasdlib.org
While one-dimensional (1D) NMR techniques like ¹H-NMR are powerful, complex molecules and mixtures of impurities can lead to overlapping signals, making spectral interpretation difficult. manchester.ac.uk Multi-dimensional NMR techniques, such as 2D NMR, overcome this limitation by spreading the NMR signals into two frequency dimensions, providing greater resolution and more detailed structural information. openpubglobal.com
Common 2D NMR experiments used in impurity profiling include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of atoms within a molecule. encyclopedia.pub
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. encyclopedia.pub
These techniques are invaluable for assembling the complete chemical structure of an unknown this compound. veeprho.com
Other Analytical Techniques
Gas Chromatography (GC) is a widely used separation technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of fenfluramine and some of its potential impurities. thermofisher.com In GC, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
For the analysis of fenfluramine, derivatization is often employed to increase its volatility and improve its chromatographic properties. nih.gov For example, fenfluramine can be derivatized with trifluoroacetic anhydride (B1165640) before GC analysis. nih.gov The separated components are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, providing a powerful tool for impurity profiling. shimadzu.com
Table 2: Key Parameters in a Typical GC Method for Fenfluramine Analysis
| Parameter | Condition |
|---|---|
| Column | 5% SE-30 |
| Oven Temperature | 125°C |
| Injector Temperature | 160°C |
| Detector Temperature (FID) | 160°C |
| Derivatizing Agent | Trifluoroacetic anhydride |
Data based on a published method for the determination of fenfluramine hydrochloride in tablets. nih.gov
Chemiluminescence detection is a highly sensitive technique that can be used for the determination of fenfluramine. researchgate.net This method is based on the measurement of light emitted from a chemical reaction. In the case of fenfluramine, its presence can enhance the chemiluminescence signal of certain reactions, such as the reaction between luminol (B1675438) and an oxidizing agent. researchgate.net
Flow injection analysis (FIA) coupled with chemiluminescence detection provides a rapid and sensitive method for the quantification of fenfluramine. researchgate.net The intensity of the emitted light is proportional to the concentration of fenfluramine, allowing for its determination at very low levels. researchgate.net
Method Validation for Impurity Analysis
Method validation is a critical process in pharmaceutical analysis that provides documented evidence that an analytical procedure is suitable for its intended purpose. For the analysis of impurities in Fenfluramine, a robustly validated method ensures the reliability, accuracy, and consistency of results, which is essential for controlling the quality and safety of the active pharmaceutical ingredient (API) and its finished products. The validation process is governed by guidelines from regulatory bodies, most notably the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". This section details the essential parameters for validating an analytical method for the quantification of Fenfluramine impurities.
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It represents the concentration at which the signal from the analyte can be reliably distinguished from the background noise.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reporting range. The quantitation limit for an analytical procedure should not be higher than the reporting threshold for impurities.
Several methods can be used to determine LOD and LOQ, with the most common being:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
Table 3: Typical LOD and LOQ Values for Fenfluramine-Related Impurities
| Impurity | Method of Determination | Limit of Detection (LOD) (% with respect to test concentration) | Limit of Quantitation (LOQ) (% with respect to test concentration) |
|---|---|---|---|
| Norfenfluramine (B1679916) | Signal-to-Noise (S/N) | 0.015% | 0.05% |
| Fenfluramine Alcohol | Signal-to-Noise (S/N) | 0.018% | 0.05% |
| Process Impurity A | Based on Slope | 0.012% | 0.04% |
| ICH Reporting Threshold | | | ≥ 0.05% |
Robustness and Stability-Indicating Parameters
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness should be considered during the development phase. It involves varying parameters such as:
pH of the mobile phase
Composition of the mobile phase (e.g., ±2% organic content)
Different columns (e.g., different lots or manufacturers)
Column temperature (e.g., ±5 °C)
Flow rate of the mobile phase (e.g., ±0.1 mL/min)
The effect of these variations on the analytical results (e.g., peak resolution, retention time, and impurity quantitation) is evaluated against predefined acceptance criteria to demonstrate the method's reliability.
Stability-Indicating Parameters are integral to the validation of a method for impurity analysis. A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. It must also be able to separate and quantify the degradation products that are formed. The specificity of the method, as demonstrated through forced degradation studies, is the key parameter that establishes its stability-indicating capability. The method must be able to resolve all degradation products from the parent drug and from each other, ensuring that the assay value for the API is not artificially inflated by co-eluting degradants.
Table 4: Example of a Robustness Study Design for a this compound Method
| Parameter | Variation 1 | Variation 2 | Acceptance Criteria for Results |
|---|---|---|---|
| Flow Rate (Nominal: 1.0 mL/min) | 0.9 mL/min | 1.1 mL/min | System suitability passes; %RSD of impurity content < 15% |
| Column Temperature (Nominal: 30°C) | 25°C | 35°C | Resolution between critical pairs > 1.5 |
| Mobile Phase pH (Nominal: 3.0) | 2.8 | 3.2 | Peak asymmetry of Fenfluramine and impurities between 0.8 and 1.5 |
Isolation, Purification, and Reference Standard Generation of Fenfluramine Impurities
Preparative Chromatography for Impurity Isolation
Preparative chromatography is a primary technique for isolating and purifying impurities from a synthesized batch of a drug product. waters.com This method is often faster than intentional chemical synthesis for obtaining sufficient quantities of an impurity for structural analysis and characterization. waters.com
High-Performance Liquid Chromatography (HPLC) is a principal technique for both quantifying and isolating Fenfluramine-related substances. veeprho.com Analytical HPLC methods can be scaled up for preparative separation to isolate specific impurities. sielc.com For Fenfluramine (B1217885) hydrochloride, a scalable reverse-phase (RP) HPLC method has been developed that is suitable for this purpose. sielc.com The efficiency of preparative chromatography can be enhanced through strategies such as loading large sample volumes, utilizing focused gradients to improve resolution between the target impurity and the main component, and employing columns with different selectivity to better separate closely eluting compounds. waters.com Mass-directed purification can also be integrated to clearly identify and isolate the compound of interest. waters.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |
| Application | Scalable for preparative separation and impurity isolation |
This table is based on a described scalable liquid chromatography method. sielc.com
Crystallization and Distillation for Impurity Separation
Crystallization and distillation are fundamental separation techniques used to purify chemical compounds. rcet.org.in Crystallization separates a desired solid compound from a solution by leveraging changes in solubility, typically with temperature, to form pure crystals. rcet.org.inlongdom.org Distillation separates components of a liquid mixture based on differences in their boiling points. rcet.org.in
In the context of Fenfluramine synthesis, these methods are applied to purify both the final product and key intermediates. google.comgoogle.com For instance, crystallization of the precursor 2-(3-(trifluoromethyl)phenyl)acetic acid can effectively remove isomers early in the synthetic process, which is often more efficient than attempting to remove them from the final API. google.comgoogle.com The final Fenfluramine hydrochloride salt can be purified to a high degree through recrystallization from various organic solvents, such as isopropanol, sec-butanol, acetone, or ethyl acetate (B1210297). google.com An HPLC chromatogram of a crystallized Fenfluramine hydrochloride sample demonstrated a purity of 100.00% by area, underscoring the effectiveness of this technique. google.com
However, distillation can be challenging for certain Fenfluramine impurities. The primary amine impurity, Desethyl Fenfluramine, has a boiling point very similar to that of the Fenfluramine free base, making their separation by distillation problematic. google.comnewdrugapprovals.org This highlights the importance of selecting purification techniques based on the specific physicochemical properties of the impurities present. google.com
Intentional Synthesis of this compound Reference Standards
While isolation from the API is one source of impurity standards, the intentional chemical synthesis of each potential impurity is a more common and controlled approach. waters.com These synthesized standards are crucial for method validation, quality control (QC), and stability studies in pharmaceutical development. synzeal.com Understanding the synthetic pathway of the main drug is essential for identifying potential impurities that may arise from starting materials, intermediates, or by-products. google.comnewdrugapprovals.org
| Impurity Name | CAS Number | Molecular Formula | Type |
|---|---|---|---|
| Desethyl Fenfluramine | 1886-26-6 | C10H12F3N | Primary amine byproduct/intermediate newdrugapprovals.orgpharmaffiliates.com |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-ol (Fenfluramine Alcohol Impurity) | 621-45-4 | C10H11F3O | Byproduct from ketone reduction newdrugapprovals.orgpharmaffiliates.com |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | 21906-39-8 | C10H9F3O | Intermediate newdrugapprovals.org |
| N-Ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)acetamide | 172953-70-7 | C14H18F3NO | Potential Impurity newdrugapprovals.org |
This table compiles potential impurities identified from Fenfluramine synthesis routes. newdrugapprovals.orgpharmaffiliates.com
The synthesis of a high-purity impurity reference standard requires a strategic approach that often involves modifying the synthesis route of the parent drug to favor the formation of the target impurity. google.com For example, the Fenfluramine Alcohol Impurity can be synthesized by the direct reduction of the ketone intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, without the presence of ethylamine (B1201723). google.com
Similarly, the primary amine impurity, Desethyl Fenfluramine, which can be an intermediate in some Fenfluramine synthesis routes, could be targeted for isolation before the final N-ethylation step. google.com A key advantage of a targeted synthesis is that a shorter, more direct process typically generates fewer additional byproducts, leading to a higher initial purity of the desired impurity standard. google.com Subsequent purification of the synthesized impurity using techniques like chromatography and recrystallization is then performed to achieve the high purity required for a reference standard. waters.comgoogle.com
A critical step after synthesizing an impurity reference standard is to confirm that it is identical to the impurity found in the actual Fenfluramine API. This is achieved by comparing their analytical properties. The synthesized standard and the process-derived impurity must exhibit identical retention times in HPLC and produce the same mass spectrum in LC-MS analysis. veeprho.com This confirmation is vital because some impurities, like Desethyl Fenfluramine, have physicochemical properties similar to Fenfluramine, making them difficult to separate and distinguish without proper reference standards. google.com The ability of this primary amine to form a hydrochloride salt, just like the parent API, further complicates its removal and underscores the need for accurate identification. google.comnewdrugapprovals.org
| Analytical Technique | Purpose of Comparison | Acceptance Criterion |
|---|---|---|
| HPLC | Confirmation of Identity | Co-elution; Identical Retention Time (RT) |
| LC-MS | Structural Confirmation | Identical Mass Spectra and Fragmentation Patterns |
| NMR Spectroscopy | Definitive Structural Elucidation | Identical Spectral Data |
This table outlines the methods used to verify the identity of a synthesized impurity reference standard against an impurity found in the drug substance.
Certification and Characterization of Impurity Reference Materials
Once an impurity reference standard is synthesized and purified, it must be thoroughly characterized and certified. This process establishes the identity, purity, and potency of the material, ensuring its suitability for use in quantitative analysis. synzeal.com A comprehensive Certificate of Analysis (COA) is generated, which documents the results of all characterization tests. schd-shimadzu.comsimsonpharma.com
The characterization involves a suite of analytical techniques to confirm the structure and assess purity. veeprho.com HPLC methods used for this purpose are rigorously validated for parameters including accuracy, precision, specificity, linearity, range, and robustness to ensure reliable results. google.com
| Analytical Technique | Purpose in Characterization |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of related substances veeprho.com |
| Liquid Chromatography–Mass Spectrometry (LC-MS) | Structural elucidation and molecular weight confirmation veeprho.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation |
| Gas Chromatography (GC) | Analysis of residual solvents veeprho.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Profiling of elemental impurities veeprho.com |
| Karl Fischer Titration | Determination of water content google.com |
This table summarizes the analytical methods employed to fully characterize and certify impurity reference materials. veeprho.comgoogle.com
Commercial suppliers of reference standards provide these fully characterized materials that meet regulatory compliance standards, and may also offer standards traceable to pharmacopeial benchmarks like the European Pharmacopoeia (EP) or United States Pharmacopeia (USP). synzeal.com
Table of Compounds
| Compound Name |
|---|
| (RS)-N-ethyl-1-[3-(trifluoromethyephenyl]propan-2-amine |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-ol |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one |
| 2-(3-(trifluoromethyl)phenyl)acetic acid |
| Acetonitrile |
| Acetone |
| Desethyl Fenfluramine |
| Ethyl acetate |
| Ethylamine |
| Fenfluramine |
| Fenfluramine hydrochloride |
| Formic acid |
| Iso-butanol |
| Isopropanol |
| N-Ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)acetamide |
| Phosphoric acid |
| sec-butanol |
Toxicological Assessment and Biological Impact of Fenfluramine Impurities
Evaluation of Genotoxic and Mutagenic Potential
The assessment of genotoxic and mutagenic potential is a critical step in the safety evaluation of any pharmaceutical compound and its associated impurities. This process involves a series of tests and adherence to international guidelines to ensure patient safety.
ICH M7 Guidelines Compliance
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This guideline is essential for ensuring that the levels of such impurities are managed to pose a negligible risk to patients. galaxypub.co The framework involves a comprehensive risk assessment, which includes identifying actual and potential impurities, and categorizing them into one of five classes based on their mutagenic and carcinogenic potential. ich.orgresearchgate.net
For fenfluramine (B1217885), the assessment of impurities follows these rigorous standards. For example, the genotoxic potential of the impurity 4-fenfluramine was specifically evaluated according to the ICH M7 guideline. europa.eu The results of this assessment demonstrated no genotoxic potential, and therefore, no additional impurity studies were deemed necessary for this particular compound. europa.eu The ICH M7 guidelines allow for a Threshold of Toxicological Concern (TTC) to be applied for impurities with uncertain genotoxic potential, with a typical acceptable intake for long-term treatment set at 1.5 µg per person per day, which is considered to pose a negligible lifetime cancer risk. galaxypub.co
Bacterial Reverse Mutation Assays and Other In Vitro Studies
A cornerstone of genotoxicity testing, as recommended by ICH M7, is the bacterial reverse mutation assay, commonly known as the Ames test. europa.eunih.gov This in vitro assay is a rapid and reliable method used to evaluate the mutagenic potential of a substance by measuring its ability to induce mutations in several histidine-requiring strains of Salmonella typhimurium and Escherichia coli. researchgate.netnih.govtaglus.com The test is conducted both with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism. researchgate.net A positive result in this assay indicates that the substance is a mutagen and has the potential to be a carcinogen. The Ames test is highly sensitive for detecting the carcinogenic hazards of many chemical classes. nih.gov
In accordance with regulatory guidelines, fenfluramine hydrochloride has undergone GLP-compliant genotoxicity studies. europa.eu These studies are designed to detect genetic damage such as gene mutations and chromosomal aberrations. The negative results from a bacterial reverse mutation assay can override a positive prediction from in silico (computer-based) structural analysis, classifying the impurity as non-mutagenic. europa.eu
Pharmacokinetic and Pharmacodynamic Modulatory Effects of Impurities
Impurities, particularly active metabolites like norfenfluramine (B1679916), can have significant effects on the biological activity and safety profile of the parent drug.
Influence on Cellular Processes and Signaling Pathways
The interaction of fenfluramine and its impurities with their molecular targets leads to the modulation of key cellular signaling pathways.
Serotonergic Signaling: By increasing the extracellular levels of serotonin, fenfluramine and its metabolites enhance serotonergic transmission. nih.gov This action is central to its therapeutic effects. The activation of various serotonin receptor subtypes, such as 5-HT1D and 5-HT2C, is believed to contribute to its anti-epileptiform activity. drugbank.com
GABAergic Signaling: Fenfluramine can restore the loss of GABAergic tone. frontiersin.orgnih.gov This is achieved through its activity at the sigma-1 receptor, which mediates an interaction with the NMDA receptor. frontiersin.org This interaction leads to a dampening of calcium influx, which in turn decreases seizure activities at glutamatergic synapses. frontiersin.orgnih.gov The modulation of calcium fluxes is also under the control of serotonergic neurotransmission. frontiersin.org
Alteration of Parent Drug Pharmacokinetics and Safety Profile
The presence of impurities and metabolites can alter the pharmacokinetic profile of the parent drug, fenfluramine, which can have clinical implications. Fenfluramine is metabolized to its active metabolite, norfenfluramine, by several CYP enzymes. nih.gov
The co-administration of fenfluramine with drugs that are strong inhibitors or inducers of these enzymes can alter its metabolism. For instance, stiripentol, an inhibitor of multiple CYPs, has been shown to significantly increase the plasma concentration of fenfluramine, necessitating potential dose adjustments. fda.govnih.gov Similarly, cannabidiol (CBD) can increase fenfluramine concentrations due to its inhibitory effects on several CYP450 enzymes. fda.gov
Advanced In Vitro and In Vivo Safety Assessments
Cytotoxicity Studies
Cytotoxicity assays are fundamental in determining the potential for a chemical compound to cause cell damage or death. For fenfluramine impurities, these studies are crucial for understanding their intrinsic toxicity at a cellular level. Research has particularly focused on N-nitrosofenfluramine, a nitrosamine (B1359907) impurity that has been identified in some contexts and is of significant toxicological concern due to the known carcinogenic potential of its chemical class.
In a key in vitro study, the cytotoxic effects of N-nitrosofenfluramine were evaluated using freshly isolated rat hepatocytes. The findings demonstrated that this impurity induces cell death in a manner dependent on both concentration and duration of exposure. Specifically, exposure to N-nitrosofenfluramine at concentrations ranging from 0.25 to 1.0 mmol/L resulted in significant cytotoxicity over a 3-hour period clinpgx.org.
The mechanism of this cytotoxicity was linked to mitochondrial dysfunction. The study observed that N-nitrosofenfluramine exposure led to a rapid depletion of cellular ATP, the primary energy currency of the cell. This was accompanied by a loss of the total adenine nucleotide pool and a decrease in reduced glutathione (GSH) and protein thiols, which are critical for protecting the cell from oxidative damage. Concurrently, there was an accumulation of oxidized glutathione and malondialdehyde, a key indicator of lipid peroxidation and oxidative stress clinpgx.org.
Further investigation into the mitochondrial effects revealed that N-nitrosofenfluramine acts as an uncoupler of oxidative phosphorylation, increasing the rate of state-4 oxygen consumption and decreasing the rate of state-3 oxygen consumption in isolated mitochondria. These findings pinpoint mitochondria as primary targets for N-nitrosofenfluramine's toxic action. The study concluded that the toxicity of N-nitrosofenfluramine is significantly greater than that of the parent compound, fenfluramine, suggesting the nitroso group plays a critical role in its cytotoxic potential clinpgx.org.
Table 1: In Vitro Cytotoxicity of N-Nitrosofenfluramine in Rat Hepatocytes
| Parameter | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Cell Viability | Concentration- and time-dependent decrease | Induction of cell death | clinpgx.org |
| Cellular ATP Levels | Rapid depletion | Mitochondrial dysfunction | clinpgx.org |
| Reduced Glutathione (GSH) | Depletion | Oxidative stress | clinpgx.org |
| Malondialdehyde (MDA) | Accumulation | Lipid peroxidation | clinpgx.org |
| Mitochondrial Respiration | Uncoupling of oxidative phosphorylation | Disruption of mitochondrial energy production | clinpgx.org |
Impurity Biotransformation and Metabolite Profiling
Understanding the metabolic fate of impurities is as important as assessing their inherent toxicity. Biotransformation can either detoxify a compound or, in some cases, convert it into a more reactive and toxic metabolite. Therefore, profiling the metabolites of fenfluramine impurities is a key step in a comprehensive safety assessment.
In vivo studies have been conducted to elucidate the pharmacokinetic properties and metabolic pathways of N-nitrosofenfluramine. Following intraperitoneal administration to rats, N-nitrosofenfluramine was found to be rapidly absorbed and distributed to various tissues. However, its bioavailability was low, at less than 3% nih.gov.
The primary goal of the study was to identify the metabolites of this impurity. The metabolic profiling revealed that N-nitrosofenfluramine is metabolized primarily to norfenfluramine, the N-de-ethylated metabolite of fenfluramine. Interestingly, fenfluramine itself was not detected as a significant metabolite of N-nitrosofenfluramine. This indicates that the metabolic pathway for this impurity involves denitrosation followed by N-de-ethylation, or a direct N-de-ethylation of the nitrosated compound, leading to the formation of norfenfluramine nih.gov.
The study also examined the tissue distribution of N-nitrosofenfluramine and its main metabolite, norfenfluramine. While the impurity was distributed to the liver, kidney, and brain, there was no evidence of significant accumulation in the liver, which is the primary site of its observed hepatotoxicity. This suggests that the liver damage caused by N-nitrosofenfluramine may not be due to its accumulation but rather to other mechanisms, possibly involving the generation of reactive metabolites or the potent cytotoxicity observed in in vitro studies nih.gov.
The biotransformation of other potential fenfluramine impurities, such as the regioisomers (e.g., 4-fenfluramine) and process-related impurities like Fenfluramine Keto Impurity and Fenfluramine Alcohol Impurity, is not well-documented in publicly available literature. The focus of metabolic studies has predominantly been on the parent drug, fenfluramine, and its major active metabolite, norfenfluramine researchgate.netfrontiersin.org. The metabolism of fenfluramine is known to be complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2D6 researchgate.net. It is plausible that these enzymes could also be involved in the metabolism of structurally similar impurities, but specific studies are required to confirm this.
Regulatory Frameworks and Quality Management for Fenfluramine Impurities
International Harmonisation Council (ICH) Guidelines for Impurities
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA).
ICH Q3A(R2) and Q3B(R2) are cornerstone guidelines that provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. gmp-compliance.orggmp-compliance.orggmp-compliance.orgslideshare.neteuropa.eu These guidelines apply to chemically synthesized new drug substances and products and are crucial for managing organic impurities in fenfluramine (B1217885). gmp-compliance.orggmp-compliance.orggmp-compliance.orgslideshare.neteuropa.eu
The guidelines establish thresholds for impurities based on the maximum daily dose (MDD) of the drug. These thresholds trigger the need for reporting, identification, and toxicological qualification of impurities. gmpinsiders.comyoutube.com
Reporting Threshold: The level above which an impurity must be reported in the registration application. ich.orgyoutube.com
Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgyoutube.com
Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies. youtube.comeuropa.eu
These thresholds are designed to ensure that impurities are controlled at safe levels without imposing unnecessary analytical burdens. The level of any impurity present in a new drug substance or product that has been adequately tested in safety and/or clinical studies is considered qualified. slideshare.netfda.gov
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.10% | 0.15% |
TDI: Total Daily Intake
The ICH Q3D guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euwestpharma.comich.org Elemental impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. westpharma.comchromakresearch.com This guideline is crucial for managing potential metallic impurities in fenfluramine formulations.
ICH Q3D classifies elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product. westpharma.comich.orgchromakresearch.com
Class 1: Elements such as Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb) are human toxicants with high safety concerns. westpharma.comchromakresearch.com
Class 2: These elements are further divided into 2A and 2B. Class 2A includes elements like Cobalt (Co), Nickel (Ni), and Vanadium (V) which have a high probability of occurrence. Class 2B elements, including Silver (Ag), Gold (Au), and Platinum (Pt), are typically introduced intentionally during the manufacturing process (e.g., as catalysts). westpharma.comich.org
Class 3: These elements, such as Barium (Ba), Chromium (Cr), and Copper (Cu), have relatively low toxicity by the oral route of administration. europa.euwestpharma.comich.orgsigmaaldrich.com
For each elemental impurity, a Permitted Daily Exposure (PDE) is established, which represents the maximum acceptable intake of the element. europa.euich.org The control strategy for elemental impurities is based on a risk assessment that considers the potential sources of contamination and the manufacturing process. ich.org
Table 3: ICH Q3D Classification of Elemental Impurities and their Permitted Daily Exposure (PDE) for Oral Administration
| Class | Element | PDE (µ g/day ) |
| 1 | Arsenic (As) | 1.5 |
| 1 | Cadmium (Cd) | 5 |
| 1 | Mercury (Hg) | 3 |
| 1 | Lead (Pb) | 5 |
| 2A | Cobalt (Co) | 50 |
| 2A | Nickel (Ni) | 200 |
| 2A | Vanadium (V) | 10 |
| 2B | Silver (Ag) | 150 |
| 2B | Gold (Au) | 300 |
| 2B | Palladium (Pd) | 100 |
| 2B | Platinum (Pt) | 100 |
| 2B | Rhodium (Rh) | 100 |
| 2B | Ruthenium (Ru) | 100 |
| 2B | Iridium (Ir) | 100 |
| 2B | Osmium (Os) | 100 |
| 3 | Barium (Ba) | 1400 |
| 3 | Chromium (Cr) | 11000 |
| 3 | Copper (Cu) | 3000 |
| 3 | Lithium (Li) | 550 |
| 3 | Molybdenum (Mo) | 3000 |
| 3 | Antimony (Sb) | 90 |
| 3 | Tin (Sn) | 6000 |
The reliability of impurity control is heavily dependent on the analytical methods used for their detection and quantification. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. gmp-compliance.orgstarodub.nlaltabrisagroup.comich.orgeuropa.eu
This guideline outlines the validation characteristics that need to be considered, including:
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org
For fenfluramine, validated analytical methods are essential for accurately determining the levels of organic, elemental, and genotoxic impurities to ensure compliance with regulatory limits.
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eufreyrsolutions.comich.org These impurities, even at trace levels, can pose a significant safety concern. freyrsolutions.com The guideline outlines a risk-based approach that includes hazard assessment and control strategies. europa.eufreyrsolutions.com
A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC), which is a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity or other toxic effects. gmp-compliance.org For most mutagenic impurities, a TTC of 1.5 µ g/day is considered to pose a negligible lifetime cancer risk. ich.orggalaxypub.cotapi.com
The control of genotoxic impurities involves a comprehensive strategy that includes:
Identifying potential genotoxic impurities based on the manufacturing process and chemical structures.
Conducting a hazard assessment using computational toxicology and/or experimental mutagenicity tests (e.g., Ames test).
Implementing control measures to limit the presence of genotoxic impurities in the final drug product to acceptable levels.
Global Regulatory Authority Requirements
While ICH guidelines provide a harmonized framework, individual regulatory authorities may have specific requirements or interpretations.
The U.S. FDA has largely adopted the ICH guidelines for impurities. pharmadigests.com The agency's guidance documents for industry on impurities in new drug substances and products are consistent with ICH Q3A(R2) and Q3B(R2). fda.govfda.govfederalregister.gov The FDA emphasizes a scientific and risk-based approach to impurity control.
For elemental impurities, the FDA's guidance aligns with ICH Q3D and references the United States Pharmacopeia (USP) General Chapters <232> and <233> for limits and analytical procedures. chromakresearch.comcptclabs.comusp.org The FDA requires a documented risk assessment for each drug product to determine which elemental impurities are likely to be present and to ensure that controls are adequate. cptclabs.com
Regarding genotoxic impurities, the FDA's guidance is in line with the principles outlined in ICH M7. galaxypub.coeuropeanpharmaceuticalreview.com The agency recommends a TTC of 1.5 µ g/day for most genotoxic impurities and provides a framework for their assessment and control to mitigate potential carcinogenic risk. galaxypub.cotriphasepharmasolutions.com The FDA's guidance documents are intended to provide recommendations and represent the agency's current thinking on the topic. fda.govtriphasepharmasolutions.com
European Medicines Agency (EMA) Requirements
The European Medicines Agency (EMA) ensures the quality, safety, and efficacy of medicines within the European Union. For the control of impurities in pharmaceutical substances like fenfluramine, the EMA primarily relies on the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ijdra.com The core documents governing impurities are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3B(R2), which covers impurities in new drug products. europa.eueuropa.eu These guidelines have been adopted by the EMA and are legally binding for medicinal products seeking authorization in the EU. edqm.eueuropa.eu
The EMA's framework requires that manufacturers of fenfluramine identify and control impurities that may arise during the manufacturing process and/or upon storage. europa.eu This includes organic impurities (process-related and drug-related), inorganic impurities, and residual solvents. europa.eugmp-compliance.org The guidelines establish a rationale for reporting, identifying, and qualifying impurities based on scientific principles and safety considerations. ich.org
In the specific case of Fintepla (fenfluramine), the EMA's assessment report indicates a thorough evaluation of the impurity profile. europa.eu The agency assesses the manufacturing process, the potential for elemental impurities based on ICH Q3D, and the control of genotoxic impurities according to ICH M7. europa.eugoogle.com For instance, the genotoxic potential of the impurity 4-fenfluramine was assessed and found to be non-genotoxic. europa.eu The EMA's requirements ensure that a comprehensive quality control strategy is in place to produce a finished product of intended quality consistently. europa.eueuropa.eu
Impurity Qualification Thresholds and Limit Justification
The qualification of an impurity is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ijdra.comtrpma.org.tw The EMA, following ICH Q3A and Q3B guidelines, sets specific thresholds for reporting, identifying, and qualifying impurities. These thresholds are determined by the maximum daily dose (MDD) of the active pharmaceutical ingredient (API).
Reporting Threshold: The level above which an impurity must be reported in a registration application. Data should be presented numerically. europa.eu
Identification Threshold: The level above which an impurity's structure must be characterized. europa.eueuropa.eu Any degradation product observed in stability studies above this threshold must also be identified. europa.eu
Qualification Threshold: The level above which an impurity's safety must be established. If an impurity level exceeds this threshold, additional safety data are required. ijdra.com
A rationale for the proposed impurity acceptance criteria must be provided, incorporating safety considerations. trpma.org.tw For impurities known to be unusually potent or to cause toxic or pharmacological effects, specific thresholds may be applied. edqm.eu
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is based on the general thresholds provided in ICH Q3A and Q3B guidelines. Specific limits for a given product must be justified by the manufacturer and approved by the regulatory authority.
Stability Studies and Impurity Control
Stability studies are a critical component of drug development and quality control, designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ich.org These studies are conducted according to ICH guideline Q1A(R2) and are essential for determining storage conditions, re-test periods for the drug substance, and shelf life for the drug product. ich.org
For fenfluramine, stability studies are performed on both the active substance and the finished product. The studies involve storing samples at specified long-term and accelerated conditions and testing them at predetermined intervals. The tests include those for impurities and degradation products to track any increase over time. europa.eu The results of these studies are used to establish that the impurity levels will remain within the justified limits throughout the proposed shelf life. europa.eu
Forced degradation, or stress testing, is a crucial part of the drug development process. It involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies. europa.eu The objective is to identify the likely degradation products that may form during storage, which helps to establish the degradation pathways and the intrinsic stability of the molecule. europa.eu
Common stress conditions include:
Heat: Exposing the substance to elevated temperatures.
Light: Photostability testing as per ICH Q1B. ich.org
Humidity: Storage at high relative humidity.
Acid/Base Hydrolysis: Treatment with acidic and basic solutions across a wide pH range.
Oxidation: Exposure to oxidizing agents.
The information gained from these studies is vital for developing and validating stability-indicating analytical methods. europa.eu A stability-indicating method is one that can accurately measure the active ingredient's content without interference from any degradation products, excipients, or other impurities. europa.eu This ensures that during routine stability testing, any degradation of the fenfluramine molecule can be reliably detected and quantified.
Long-Term and Accelerated Stability Data Assessment
The assessment of long-term and accelerated stability data is a critical component in the quality management of Fenfluramine, ensuring its safety, efficacy, and quality throughout its shelf life. sepscience.com These studies are designed to monitor how the active pharmaceutical ingredient (API) changes over time under various environmental factors, including temperature, humidity, and light. nih.gov The primary goals are to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions. sepscience.compaho.org The framework for this assessment is guided by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govich.org
Stability studies involve evaluating the physical, chemical, biological, and microbiological attributes of the substance. ich.orgeuropa.eu For Fenfluramine, a key focus of this evaluation is the impurity profile—detecting and quantifying any degradation products that may form during storage. sepscience.com
Long-Term Stability Studies
Long-term, or real-time, stability studies are conducted under recommended storage conditions to model the actual duration the product will be on the market. paho.org According to ICH guidelines, the standard long-term storage conditions for a substance intended for storage in a temperate climate are 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%. nih.gov An alternative is 30°C ± 2°C / 65% RH ± 5% RH. nih.gov
The frequency of testing is designed to establish a comprehensive stability profile. europa.eueuropa.eu Typically, for a product with a proposed shelf life of at least 12 months, testing is performed every three months during the first year, every six months in the second year, and annually thereafter. europa.eueuropa.eueuropa.eu Data must be provided on at least three primary batches to ensure consistency. europa.eu The assessment involves comparing the results against the specification limits for the API and its impurities at each time point.
Below is an illustrative data table for a long-term stability study of Fenfluramine HCl.
| Time Point (Months) | Storage Condition | Assay (% Label Claim) | Impurity A (%) | Total Impurities (%) |
| 0 | 25°C / 60% RH | 100.1 | < 0.05 | 0.08 |
| 3 | 25°C / 60% RH | 100.0 | < 0.05 | 0.09 |
| 6 | 25°C / 60% RH | 99.8 | 0.06 | 0.10 |
| 9 | 25°C / 60% RH | 99.9 | 0.06 | 0.11 |
| 12 | 25°C / 60% RH | 99.7 | 0.07 | 0.12 |
| 18 | 25°C / 60% RH | 99.5 | 0.08 | 0.14 |
| 24 | 25°C / 60% RH | 99.4 | 0.09 | 0.15 |
Accelerated Stability Studies
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions. paho.org These studies provide data to support the proposed shelf life and evaluate the impact of short-term excursions outside the label's storage conditions, such as those that might occur during shipping. paho.orgeuropa.eu The standard accelerated storage condition is 40°C ± 2°C / 75% RH ± 5% RH, typically conducted for a minimum of six months. nih.gov
During the assessment, a "significant change" at the accelerated condition warrants further investigation. A significant change for an active substance is defined as a failure to meet its specification. ich.org If such a change occurs, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is recommended. edaegypt.gov.eg Research findings from forced degradation studies have indicated that Fenfluramine HCl is stable under a range of conditions. google.comgoogle.com For example, stability analysis after three weeks at 40°C/75% RH showed no new impurities formed above the 0.1% threshold. google.com
The data below illustrates potential findings from an accelerated stability study of Fenfluramine HCl, monitored using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). sepscience.comnih.gov
| Time Point (Months) | Storage Condition | Assay (% Label Claim) | Impurity B (%) | Total Impurities (%) |
| 0 | 40°C / 75% RH | 100.1 | < 0.05 | 0.08 |
| 1 | 40°C / 75% RH | 99.9 | 0.07 | 0.12 |
| 2 | 40°C / 75% RH | 99.7 | 0.09 | 0.15 |
| 3 | 40°C / 75% RH | 99.5 | 0.10 | 0.18 |
| 6 | 40°C / 75% RH | 99.1 | 0.12 | 0.21 |
The assessment of data from both long-term and accelerated studies is crucial for establishing the degradation profile of Fenfluramine. The data are collectively analyzed to predict the shelf life and ensure that the levels of any impurities remain within acceptable, qualified limits throughout the product's lifecycle.
Emerging Research and Future Directions in Fenfluramine Impurity Science
Chemoinformatics and Computational Prediction of Impurities
Chemoinformatics and computational toxicology are becoming indispensable tools in the proactive identification of potential impurities in drug substances like fenfluramine (B1217885). By leveraging computational models, it is possible to predict the formation of impurities during synthesis and degradation, thereby guiding process development and analytical method design.
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. For fenfluramine, QSAR can be employed to predict the potential toxicity of theoretical and observed impurities. These models are built using data from compounds with similar structural features and known toxicological profiles. This allows for an early-stage risk assessment of impurities, even before they are synthesized or isolated.
In Silico Prediction of Degradation Pathways: Software tools can simulate the degradation of fenfluramine under various stress conditions (e.g., heat, light, pH changes). These programs use established chemical reaction rules to predict the likely degradation products. This information is invaluable for designing stability studies and for developing analytical methods capable of detecting these potential degradants.
Forced Degradation Modeling: Computational models can assist in designing forced degradation studies by predicting the conditions most likely to produce relevant degradation products. This targeted approach can save significant time and resources compared to traditional trial-and-error methods.
By integrating these computational tools, a predictive impurity profile for fenfluramine can be generated. This profile can then be used to refine the synthesis process to minimize the formation of problematic impurities and to develop highly specific analytical methods for their detection and quantification.
Green Chemistry Principles in Fenfluramine Synthesis to Minimize Impurities
The application of green chemistry principles to the synthesis of fenfluramine is a critical area of research aimed at reducing the environmental impact of manufacturing and improving the purity of the final product. instituteofsustainabilitystudies.commsu.edu Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com This approach not only benefits the environment but also often leads to more efficient and cost-effective production with a cleaner impurity profile. instituteofsustainabilitystudies.com
Catalyst Optimization and Environmentally Friendly Reagents
The choice of catalysts and reagents in the synthesis of fenfluramine has a direct impact on the types and levels of impurities generated. Traditional synthetic routes for fenfluramine and similar amines have sometimes involved harsh reagents and catalysts that can lead to unwanted byproducts and environmental concerns. google.comnewdrugapprovals.org
Modern approaches focus on optimizing catalysts and employing more environmentally benign reagents. For instance, the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine (B1201723) is a key step in many fenfluramine syntheses. google.comgctlc.org
Catalyst Optimization:
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, is common in reductive amination reactions. Optimization studies aim to improve the selectivity of these catalysts to favor the formation of fenfluramine over side products. This can involve modifying the catalyst support, particle size, or reaction conditions (temperature, pressure). A key goal is to use catalysts that can be easily recovered and recycled, reducing waste.
Biocatalysts: Enzymes are highly specific catalysts that can often carry out reactions with high selectivity under mild conditions, minimizing the need for protecting groups and reducing the formation of byproducts. acs.org Research into enzymatic reductive amination is a promising avenue for a greener synthesis of fenfluramine.
Environmentally Friendly Reagents:
Reducing Agents: Historically, reducing agents like lithium aluminum hydride were used, which are highly reactive and can present safety challenges. Newer methods favor milder and more selective reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride. google.comgoogle.com These reagents are generally safer to handle and can lead to cleaner reaction profiles.
Safer Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. instituteofsustainabilitystudies.com Research is exploring the use of water, ethanol, or supercritical carbon dioxide in the synthesis of fenfluramine to reduce volatile organic compound (VOC) emissions and solvent-related impurities. instituteofsustainabilitystudies.com
The table below compares traditional and greener reagents that could be used in fenfluramine synthesis.
| Reagent Type | Traditional Reagent | Disadvantages | Greener Alternative | Advantages |
| Reducing Agent | Lithium Aluminum Hydride | Highly reactive, safety concerns | Sodium Borohydride | Milder, more selective, safer handling |
| Solvent | Dichloromethane, Benzene | Hazardous, toxic, high VOCs | Water, Ethanol, Supercritical CO2 | Safer, reduced toxicity, lower environmental impact |
Process Intensification to Reduce Byproduct Formation
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch processing. pharmafeatures.com For fenfluramine synthesis, process intensification can lead to better reaction control, which in turn minimizes the formation of impurities. pharmasalmanac.com
Key Process Intensification Technologies:
Continuous Flow Chemistry: In contrast to traditional batch reactors, continuous flow systems involve the continuous pumping of reactants through a network of tubes or microreactors. cam.ac.uk This technology offers several advantages for impurity control:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing localized hotspots that can lead to thermal degradation and byproduct formation. jst.org.in
Precise Reaction Time Control: The residence time of reactants in the reactor can be precisely controlled, which can be optimized to maximize the yield of the desired product while minimizing the formation of impurities that may form over longer reaction times.
Enhanced Safety: The small reaction volumes in flow systems make it safer to handle potentially hazardous intermediates and exothermic reactions. scitube.io
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields and cleaner product profiles compared to conventional heating methods. The selective heating of polar molecules can promote the desired reaction pathway over competing side reactions.
By implementing continuous flow chemistry and other process intensification techniques, the synthesis of fenfluramine can be made more efficient, safer, and more sustainable, resulting in a higher purity active pharmaceutical ingredient (API) with a more consistent and controlled impurity profile. pharmafeatures.comcetjournal.it
Development of Novel and High-Throughput Analytical Techniques
The accurate detection and quantification of impurities, often present at trace levels, is crucial for ensuring the safety and quality of fenfluramine. Recent years have seen significant advancements in analytical instrumentation, leading to the development of more sensitive, specific, and rapid methods for impurity profiling. biomedres.ustandfonline.com
Advanced Analytical Techniques for Impurity Profiling:
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes than traditional High-Performance Liquid Chromatography (HPLC), resulting in significantly higher resolution, sensitivity, and speed of analysis. This allows for the separation and detection of closely related impurities that might co-elute in an HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for impurity identification. biomedres.us LC separates the impurities from the main component and from each other, while MS provides information about their molecular weight and structure. biomedres.us High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of the elemental composition of an unknown impurity. Recent LC-MS/MS methods have been developed for the specific quantification of fenfluramine and its metabolites in biological matrices. altasciences.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in fenfluramine, such as residual solvents or certain synthesis byproducts. biomedres.us
High-Throughput Screening (HTS): HTS technologies, which leverage automation and robotics, can rapidly screen large numbers of samples. In the context of impurity analysis, HTS can be used to quickly assess the impact of different process parameters on the impurity profile or to screen for the presence of specific impurities across many batches of material.
The table below summarizes some of the novel analytical techniques used in fenfluramine impurity analysis.
| Technique | Principle | Application in this compound Analysis |
| UPLC | Chromatography with small particle size columns | High-resolution separation of impurities, improved sensitivity and speed |
| LC-MS/MS | Separation by LC, identification by MS | Identification and quantification of known and unknown impurities, structural elucidation |
| GC-MS | Separation of volatile compounds by GC, identification by MS | Analysis of residual solvents and volatile byproducts |
| HTS | Automated, rapid screening of many samples | Rapid process optimization, screening for specific impurities in multiple batches |
These advanced analytical techniques provide the necessary tools for a thorough characterization of the this compound profile, ensuring that the final drug product meets the stringent requirements of regulatory authorities. researchgate.net
Comprehensive Risk Assessment Models for Complex Impurity Profiles
A comprehensive risk assessment is essential for managing the potential safety implications of impurities in fenfluramine. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products) that outline a framework for the identification, reporting, and qualification of impurities. jpionline.orgscribd.comeuropa.eu
Elements of a Comprehensive Risk Assessment:
Impurity Identification and Characterization: The first step in any risk assessment is to thoroughly identify and characterize all impurities present at levels above the reporting threshold. windows.net This includes determining their chemical structure and quantifying their levels in the drug substance.
Toxicological Assessment: Once an impurity is identified, its potential toxicity must be evaluated. This can be done through a review of existing literature, computational toxicology (e.g., QSAR), and, if necessary, in vitro or in vivo toxicological studies. A key concern is the potential for genotoxicity, and specific guidelines (ICH M7) address the assessment and control of mutagenic impurities. jpionline.org
Establishment of Permitted Daily Exposure (PDE): Based on the toxicological data, a Permitted Daily Exposure (PDE) can be established for each impurity. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.
Risk Control and Mitigation: If the level of an impurity exceeds its acceptable limit, strategies must be implemented to control it. This could involve modifying the synthetic process to reduce its formation, adding a purification step to remove it, or setting a specification limit in the drug substance to ensure it remains below the qualified level. windows.net
Risk Assessment Tools and Methodologies:
Quality Risk Management (QRM): QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle.
Failure Mode and Effects Analysis (FMEA): FMEA is a tool used to prospectively identify potential failure modes in a process (e.g., the formation of an impurity) and to assess their potential impact.
By applying these comprehensive risk assessment models, a science- and risk-based approach can be used to manage the complex impurity profile of fenfluramine, ensuring that the benefits of the medication outweigh any potential risks from impurities. freyrsolutions.com
Q & A
Q. Characterization :
- HRMS : Determine molecular formula (e.g., ramipril impurity with m/z 415 [M+1]) ().
- NMR : Assign stereochemistry and functional groups ().
Synthesis : Confirm identity via comparison with custom-synthesized standards ().
Methodological Considerations Table
| Research Stage | Key Tools | Regulatory Anchor | Data Output |
|---|---|---|---|
| Impurity Screening | LC-MS/MS, GC-MS | ICH Q3A/B, FDA Phase I | Threshold-based impurity list |
| Structural ID | HRMS, NMR | EMA Nitrosamine Guidelines | Molecular formula, structure |
| Limit Justification | Batch analysis, tox studies | ICH Q3D, USP<232> | Qualified impurity thresholds |
| Method Validation | Forced degradation | ICH Q2(R1) | Stability-indicating parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
